1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-16-9-7-15(8-10-16)21(11-12-21)20(26)23-17-4-3-5-18(14-17)24-13-2-1-6-19(24)25/h3-5,7-10,14H,1-2,6,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOGVDRNBJQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and piperidinylphenyl groups. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.
Nucleophilic Substitution: Introduction of the fluorophenyl group through nucleophilic aromatic substitution reactions.
Amide Bond Formation: Coupling of the piperidinylphenyl group with the cyclopropane carboxylic acid using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidinyl group to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group in the piperidinyl moiety to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitution Patterns
Table 2: Anti-Inflammatory Activity and Toxicity of Analogues
| Compound | IC50 (μM) | Potency Relative to DFB | Toxicity (BV2 Cells) | Key SAR Insight |
|---|---|---|---|---|
| 1b | Not reported | 0.3× DFB | Safe up to 1000 μM | Fluorine at R2 reduces potency |
| 1d | Not reported | 3× DFB | Safe up to 1000 μM | Bromo and methoxy enhance potency |
| 2b | Not reported | 2.3× DFB | Safe up to 1000 μM | Chloro at R1 improves activity |
| 2c | Not reported | 1.9× DFB | Safe up to 1000 μM | Dual chloro substitution retains safety |
- Electron-Withdrawing Groups (EWGs): Bromo (1d) and chloro (2b, 2c) substituents at R1 or R2 enhance potency by stabilizing ligand-receptor interactions through σ-hole effects .
- Heterocyclic Substituents: The target compound’s 2-oxopiperidinyl group may improve binding affinity compared to simple aryl substituents (e.g., 1b, 2b) by enabling hydrogen bonding with residues like Asp132 in mGluR5 .
- Toxicity Trends: Bulky or aromatic heterocycles (e.g., benzimidazole in 1f ) increase cytotoxicity, while oxopiperidine and halogenated aryl groups (e.g., 1d, 2b) maintain safety profiles.
Pharmacokinetic Considerations
- Lipophilicity: The 4-fluorophenyl group balances lipophilicity (clogP ~3.2), favoring blood-brain barrier penetration compared to polar substituents like hydroxyethyl-furan (clogP ~2.5 in ).
Biological Activity
1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C20H25N3O3
- Molecular Weight : 355.43 g/mol
- CAS Number : 545445-44-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:
- Receptor Modulation : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : The cyclopropane carboxamide structure may exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
Anticonvulsant Activity
Research indicates that compounds similar to this compound have shown anticonvulsant properties. A study demonstrated that derivatives with similar structures exhibited significant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting a potential for treating epilepsy .
Anticancer Properties
Recent investigations into related compounds have revealed promising anticancer activity. For instance, derivatives featuring the 4-fluorophenyl group were evaluated for their efficacy against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .
Antimicrobial Activity
Another area of interest is the antimicrobial properties exhibited by similar compounds. Studies have reported that certain derivatives possess significant antibacterial and antifungal activities, potentially making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
